molecular formula C6H4ClFIN B2823175 2-Chloro-4-fluoro-5-iodoaniline CAS No. 2091569-03-6

2-Chloro-4-fluoro-5-iodoaniline

Cat. No.: B2823175
CAS No.: 2091569-03-6
M. Wt: 271.46
InChI Key: HHVYVSYBOXZQSC-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-iodoaniline (CAS 2091569-03-6) is a multi-halogenated aniline derivative of interest in advanced materials and pharmaceutical research. Its molecular formula is C 6 H 4 ClFIN, with a molecular weight of 271.46 g/mol . The compound serves as a versatile synthetic intermediate, where the distinct reactivity of the chloro, fluoro, and iodo substituents allows for selective, sequential cross-coupling reactions, facilitating the construction of complex molecular architectures. While specific studies on this exact tri-halogenated compound are emerging, research on closely related analogues provides strong indications of its potential applications. Halogenated anilines are frequently investigated as key precursors in the development of organic nonlinear optical (NLO) materials. Studies on compounds like 3-chloro-4-fluoro aniline and 2-iodoaniline have demonstrated significant potential for optical limiting applications, which are critical for protecting sensitive sensors and devices in telecommunication and holographic data storage . The presence of heavy atoms like iodine can be particularly advantageous, as it may enhance these properties through increased molecular polarizability. Furthermore, iodine-rich aromatic compounds are a subject of study in the field of energetic materials, where they are explored for specialized biocidal applications . As a building block, this compound is a valuable reagent for custom synthesis in medicinal chemistry and materials science. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-fluoro-5-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFIN/c7-3-1-4(8)5(9)2-6(3)10/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVYVSYBOXZQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Chloro-4-fluoro-5-iodoaniline CAS 2091569-03-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-4-fluoro-5-iodoaniline (CAS 2091569-03-6): A Novel Building Block for Advanced Research

Abstract

This technical guide provides a comprehensive analysis of this compound, a polysubstituted aromatic amine with significant potential as a building block in medicinal chemistry and materials science. Given the limited availability of specific experimental data for CAS number 2091569-03-6 in publicly accessible literature, this document leverages established chemical principles and comparative data from structurally related analogs to provide a robust predictive profile. We present its molecular structure, predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a blueprint for its spectroscopic characterization. Furthermore, this guide explores the rationale for its application in drug discovery, grounded in the known roles of halogenated anilines as key pharmacophores. A thorough hazard assessment and safe handling protocols are also provided to ensure its responsible use in a research setting.

Molecular Structure and Physicochemical Profile

The precise arrangement of chloro, fluoro, and iodo substituents on the aniline scaffold makes this molecule a unique and valuable tool for fine-tuning molecular properties in complex target structures. The iodine atom, in particular, offers a reactive handle for cross-coupling reactions and a potent halogen bond donor for modulating protein-ligand interactions.

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers and Calculated Properties

Identifier Value Source
CAS Number 2091569-03-6 -
Molecular Formula C₆H₄ClFIN [1]
Molecular Weight 271.46 g/mol [1]
IUPAC Name This compound Systematically Derived

| SMILES | Nc1cc(I)c(F)cc1Cl | Systematically Derived |

Table 2: Predicted Physicochemical and Physical Properties Note: The following properties are estimated based on computational models and data from structurally similar compounds, as direct experimental data for CAS 2091569-03-6 is not currently available.

Property Predicted/Estimated Value Basis of Estimation
Melting Point 65 - 75 °C Comparison with 2-chloro-4-iodoaniline (m.p. 70-73 °C)
Boiling Point > 300 °C (decomposes) Extrapolation from similar polyhalogenated anilines
LogP ~3.5 Computational prediction (e.g., using ChemDraw)
pKa (Conjugate Acid) ~2.0 Electron-withdrawing effects of halogens reduce basicity

| Solubility | Insoluble in water; Soluble in DMSO, DMF, Methanol | General solubility of similar aromatic compounds |

Proposed Synthetic Strategy

A logical and efficient synthesis of this compound can be envisioned starting from a commercially available di-substituted aniline precursor. The following protocol is based on well-established electrophilic aromatic substitution methodologies.

Retrosynthetic Rationale: The target molecule can be disconnected at the Carbon-Iodine bond. This suggests that a late-stage iodination of a suitable 2-chloro-4-fluoroaniline precursor is a feasible approach. The amino group is a strong ortho-, para-director; therefore, direct iodination of 2-chloro-4-fluoroaniline would likely yield the desired 5-iodo product due to steric hindrance from the chlorine at the 2-position and electronic activation at the 5-position.

G start 2-Chloro-4-fluoroaniline (CAS: 2106-02-7) product This compound (Target Molecule) start->product Electrophilic Iodination reagent Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS) reagent->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound via electrophilic iodination of 2-chloro-4-fluoroaniline.

Materials:

  • 2-Chloro-4-fluoroaniline (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • To a stirred solution of 2-chloro-4-fluoroaniline (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration) at 0 °C under an inert atmosphere (e.g., nitrogen), add N-Iodosuccinimide (1.1 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining NIS.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Causality and Validation: The choice of NIS provides a mild and effective source for the electrophilic iodonium ion (I⁺). Acetonitrile is a suitable polar aprotic solvent for this transformation. The aqueous workup is designed to remove the succinimide byproduct and any unreacted reagents. Final purification by chromatography is a standard and reliable method to ensure high purity, which is critical for subsequent applications in drug development. The structure of the final product must be rigorously confirmed by the spectroscopic methods outlined in the next section.

Spectroscopic Characterization Blueprint

Structural confirmation is paramount. The following table outlines the predicted spectroscopic data for this compound, which serves as a benchmark for experimental verification.

Table 3: Predicted Spectroscopic Data

Technique Predicted Features
¹H NMR - Aromatic Protons: Two signals expected in the aromatic region (δ 6.5-8.0 ppm). One proton will appear as a doublet due to coupling with the fluorine atom (JHF ≈ 7-9 Hz). The other proton will appear as a singlet or a very narrow doublet. - Amine Protons: A broad singlet around δ 3.5-4.5 ppm, which is exchangeable with D₂O.
¹³C NMR - Aromatic Carbons: Six distinct signals are expected. The carbon bearing the fluorine atom will show a large one-bond coupling constant (JCF ≈ 240-260 Hz). Carbons ortho and meta to the fluorine will show smaller couplings. The carbons attached to chlorine and iodine will be significantly downfield.
IR Spectroscopy - N-H Stretch: Two characteristic sharp peaks for the primary amine at ~3400-3500 cm⁻¹ (asymmetric) and ~3300-3400 cm⁻¹ (symmetric). - Aromatic C=C Stretch: Peaks in the 1500-1600 cm⁻¹ region. - C-F Stretch: A strong absorption band around 1200-1250 cm⁻¹. - C-Cl Stretch: A band in the 700-800 cm⁻¹ region. - C-I Stretch: A band in the 500-600 cm⁻¹ region.

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 271. A characteristic M+2 peak with approximately one-third the intensity of the M+ peak will be observed due to the ³⁷Cl isotope. |

Rationale for Application in Drug Discovery

Polysubstituted anilines are privileged scaffolds in medicinal chemistry, frequently appearing in the structures of approved drugs, particularly kinase inhibitors. The unique combination of substituents in this compound provides a versatile platform for drug design professionals.

cluster_0 This compound Scaffold cluster_1 Vectors for Diversification cluster_2 Property Modulation Sites Scaffold Core Aniline Ring Amino Amine (NH₂) (Amide coupling, etc.) Scaffold->Amino Nucleophilic Site Iodo Iodine (I) (Suzuki, Sonogashira, etc.) Scaffold->Iodo Cross-Coupling Site Chloro Chlorine (Cl) (Modulates lipophilicity) Scaffold->Chloro Fluoro Fluorine (F) (Blocks metabolism, alters pKa) Scaffold->Fluoro

Caption: Role as a versatile scaffold in medicinal chemistry.

  • Vector for Further Synthesis: The primary amine group is a key nucleophile, readily participating in amide bond formation, reductive amination, and the synthesis of various nitrogen-containing heterocycles. The iodine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or alkyne groups.

  • Modulation of Pharmacokinetic Properties: The fluorine atom is often used to block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate. Both chlorine and fluorine substituents significantly increase lipophilicity, which can enhance membrane permeability.

  • Halogen Bonding: The iodine atom is a strong halogen bond donor. This non-covalent interaction is increasingly recognized as a crucial element in achieving high-affinity and selective binding to protein targets. The ability to form a halogen bond can provide a significant enthalpic advantage in ligand-protein interactions.

Hazard Assessment and Safe Handling

Disclaimer: This safety information is compiled from data on structurally related haloanilines and should be treated as a guideline. A full, substance-specific risk assessment should be conducted before handling.

Table 4: GHS Hazard Classification (Predicted)

Pictogram GHS Class Hazard Statement
Skull and Crossbones Acute Toxicity (Oral, Dermal, Inhalation) H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.
Corrosion Serious Eye Damage H318: Causes serious eye damage.
Exclamation Mark Skin Irritation H315: Causes skin irritation.
Health Hazard Specific Target Organ Toxicity H373: May cause damage to organs through prolonged or repeated exposure.

| Environment | Aquatic Hazard (Chronic) | H410: Very toxic to aquatic life with long lasting effects. |

Safe Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat, and consider additional protective clothing for larger quantities.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.

  • Store in a locked cabinet or area with restricted access.

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek immediate medical attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

References

  • SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS - КиберЛенинка. ([Link])

  • Revolutionary 5-Chloro-4-Fluoro-2-Iodoaniline - Avani Hotels & Resorts. ([Link])

  • 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem - NIH. ([Link])

  • 2-Chloro-4-iodoaniline - PMC - NIH. ([Link])

  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. ([Link])

Sources

Technical Whitepaper: Strategic Sourcing and Utilization of 2-Chloro-4-fluoro-5-iodoaniline

[1]

Executive Summary

In the landscape of modern drug discovery, This compound represents a "privileged scaffold."[1] Its specific substitution pattern—containing an electron-withdrawing fluorine, a lipophilic chlorine, and a reactive iodine handle—makes it an ideal building block for Type II kinase inhibitors (e.g., targeting MEK, BRAF, or EGFR).

However, this molecule presents a distinct supply chain challenge: Regioisomerism. The direct iodination of the precursor (2-chloro-4-fluoroaniline) thermodynamically favors the 6-position, not the 5-position.[1] Consequently, commercially available "stock" is often contaminated with the wrong isomer or requires custom synthesis routes that drive up lead times.

This guide provides a validated workflow for sourcing this specific isomer, verifying its identity against common impurities, and handling it safely in a research environment.

Chemical Architecture & Synthetic Utility

The "Halogen Dance"

The utility of this molecule lies in the orthogonality of its halogens. In a medicinal chemistry campaign, each atom serves a distinct purpose:

  • Iodine (C-5): The primary "warhead" for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).[1] It is the most reactive site.

  • Amine (C-1): A nucleophile for amide coupling or heterocycle formation (e.g., quinazolines).

  • Fluorine (C-4): Modulates pKa and metabolic stability (blocking para-oxidation).[1]

  • Chlorine (C-2): Provides steric bulk to lock conformation in the enzyme active site.[1]

The Isomer Trap

Researchers must distinguish between the Target and the Kinetic Impurity.

  • Target: 2-Chloro-4-fluoro-5 -iodoaniline (Meta to amine).[1]

  • Common Impurity: 2-Chloro-4-fluoro-6 -iodoaniline (Ortho to amine).[1]

Direct electrophilic iodination of 2-chloro-4-fluoroaniline is directed by the strong amino group (

11

IsomerSelectivityPrecursorPrecursor2-Chloro-4-fluoroanilineDirectIodinationDirect ElectrophilicIodination (NIS/I2)Precursor->DirectIodinationIndirectRouteIndirect Route(Nitration -> Reduction)Precursor->IndirectRouteRequired for 5-IodoProduct6MAJOR PRODUCT (Impurity)2-Chloro-4-fluoro-6-iodoaniline(Thermodynamic/Kinetic favored)DirectIodination->Product6Ortho-direction by NH2Product5TARGET MOLECULEThis compound(High Value)IndirectRoute->Product5

Figure 1: The synthetic divergence. Direct iodination fails to yield the 5-iodo target efficiently, necessitating complex sourcing.[1]

Sourcing Strategy & Vendor Landscape[1]

Due to the synthetic difficulty described above, this compound is rarely a "bulk commodity." It is classified as a Tier 3 Building Block (Specialty/Custom).

Validated Suppliers

Note: Availability fluctuates.[1][2] Always request a current Certificate of Analysis (CoA) before purchase.

Supplier CategoryVendor NameRoleTypical PurityRisk Factor
Aggregators (Tier 1) eMolecules Global database search; connects to synthesis labs.[1]VariesLow (if vetted)
Catalog Houses Fisher Scientific / Alfa Aesar Reliable for standard blocks; may list under legacy codes.97%+Low
Specialty Synthesis Combi-Blocks High probability of having specific halo-aniline isomers in stock.[1]98%+Very Low
Bulk Synthesis Enamine Best for scaling up (grams to kilos). Likely holds the building block library.95-98%Low
Gray Market Various Alibaba/IndiamartHigh risk of receiving the 6-iodo isomer.[1]UnknownHigh
Procurement Specification (The "RF" Protocol)

When ordering, do not rely solely on the chemical name. Use the following specification block in your Purchase Order (PO) to prevent receiving the wrong isomer:

Specification for PO:

  • Chemical Name: this compound

  • CAS: 2091569-03-6 (Verify against structure; alternate CAS may exist for salts)

  • Structure Requirement: Iodine must be meta to the amine group. [1] * Mandatory QC: Supplier must provide 1H-NMR showing proton splitting pattern confirming 1,2,4,5-substitution pattern (Para-protons).

  • Purity: >97% (HPLC area %).[3][4]

Quality Control (QC) Protocol

Upon receipt, the material must be quarantined until validated. Visual inspection is insufficient as both isomers are off-white to brown solids that darken upon light exposure.[1]

The Self-Validating NMR Test

The definitive method to distinguish the 5-iodo (target) from the 6-iodo (impurity) is 1H-NMR Coupling Analysis .[1]

  • Target (5-Iodo): The two aromatic protons are at positions C-3 and C-6.[1]

    • They are para to each other.[1]

    • Result: They appear as two singlets (or doublets with large H-F coupling, but zero H-H coupling).

  • Impurity (6-Iodo): The two aromatic protons are at positions C-3 and C-5.[1]

    • They are meta to each other.[1]

    • Result: They show a distinct meta-coupling constant (

      
      ), appearing as doublets of doublets.
      
QC Decision Tree

QC_WorkflowStartMaterial Receipt(Brown/Off-white Solid)SolubilityDissolve in DMSO-d6Start->SolubilityNMRRun 1H-NMR (400 MHz+)Solubility->NMRAnalysisAnalyze Aromatic Region(6.5 - 8.0 ppm)NMR->AnalysisParaTwo Singlets (or d, J_HF)NO H-H CouplingAnalysis->ParaPattern AMetaDoublets (J ~2Hz)Meta Coupling VisibleAnalysis->MetaPattern BPassPASS: 5-Iodo IsomerRelease to LabPara->PassFailFAIL: 6-Iodo IsomerReject/ReturnMeta->Fail

Figure 2: The mandatory QC workflow to prevent isomer contamination in downstream synthesis.

Handling & Safety

Hazard Class: Irritant / Toxic.[1] GHS Signals: Warning / Danger.[1]

  • Light Sensitivity: Anilines, especially iodo-anilines, are prone to photo-oxidation.[1]

    • Protocol: Store in amber vials under Argon/Nitrogen.

  • Toxicity: Haloanilines are readily absorbed through the skin and can cause methemoglobinemia (interference with oxygen transport in blood).

    • Protocol: Double-gloving (Nitrile) is mandatory.[1] Work exclusively in a fume hood.

  • Stability: The C-I bond is weak.[1] Avoid heating above 60°C in the presence of palladium unless the coupling reaction is intended.

References

  • eMolecules Database. this compound Supplier Listings.[1] Retrieved from

  • Fisher Scientific. Search Results for Halo-aniline Building Blocks.[1] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for 2-Fluoro-4-iodoaniline (Analogous Structure). PubChem CID 185694.[1] Retrieved from

  • Stoll, A. H., & Knochel, P. (2008). "Preparation of polyfunctional arylmagnesium reagents by the addition of LiCl." Organic Letters, 10(1), 113-116.[1] (Describes the metallation logic for substituted haloanilines).

  • Sigma-Aldrich (Merck). Product Specification: 2-Chloro-4-fluoroaniline (Precursor).[1] Retrieved from

An In-Depth Technical Guide to the Solubility of 2-Chloro-4-fluoro-5-iodoaniline in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2-Chloro-4-fluoro-5-iodoaniline is a polyhalogenated aromatic amine, a class of compounds of significant interest in pharmaceutical and agrochemical research. An understanding of its solubility in common organic solvents is a fundamental prerequisite for its application in synthesis, purification, formulation, and screening protocols. This technical guide provides a comprehensive framework for evaluating the solubility of this compound in two pivotal solvents: the polar aprotic solvent Dimethyl Sulfoxide (DMSO) and the polar protic solvent methanol. While quantitative solubility data for this specific molecule is not widely published, this document outlines the core theoretical principles governing its solubility, provides a detailed, field-proven experimental protocol for its determination, and discusses the interpretation of such data for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and chemical synthesis, solubility is a critical physicochemical parameter that dictates the trajectory of a compound's development. For active pharmaceutical ingredients (APIs) and their intermediates, poor solubility can lead to unreliable results in biological assays, hinder purification, and create significant challenges in developing bioavailable formulations.[1]

This compound belongs to the family of halogenated anilines, which are essential building blocks in modern medicinal chemistry.[2] The presence of multiple halogen substituents (Cl, F, I) and a polar amino group (-NH₂) on the benzene ring creates a unique electronic and steric profile. This complex functionality governs the compound's interactions with its environment and, consequently, its solubility.

This guide serves as a technical resource for scientists, providing both the theoretical underpinnings and a practical, robust methodology to determine and understand the solubility of this compound in DMSO and methanol—two solvents frequently encountered in laboratory research and development.

Foundational Principles of Solubility

The dissolution of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay between intermolecular forces of the solute molecules, the solvent molecules, and the new forces established between solute and solvent. For a solution to form, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.[3]

2.1 Physicochemical Profile of the Solute and Solvents

A predictive assessment of solubility begins with an analysis of the molecular properties of the components involved.

  • This compound:

    • Structure: An aniline ring substituted with three different halogens and an amino group.

    • Polarity: The molecule possesses a significant dipole moment due to the electronegative F, Cl, and N atoms and the large, polarizable I atom. The amino group (-NH₂) is a key feature, capable of acting as a hydrogen bond donor.[4]

    • Intermolecular Forces: In its solid state, the primary forces are expected to be dipole-dipole interactions and, crucially, hydrogen bonding between the amino groups of adjacent molecules.[5] Van der Waals forces, particularly London dispersion forces enhanced by the large iodine atom, also play a significant role.[6]

  • Dimethyl Sulfoxide (DMSO):

    • Structure: (CH₃)₂S=O.

    • Type: A polar aprotic solvent.[7] It has a strong dipole moment but lacks a hydrogen atom bonded to an electronegative atom, so it cannot act as a hydrogen bond donor. However, the oxygen atom is a strong hydrogen bond acceptor.[8]

    • Characteristics: Known for its exceptional ability to dissolve a wide range of both polar and nonpolar compounds, making it a "universal solvent" in many laboratory contexts, especially for creating stock solutions for biological screening.[7][9]

  • Methanol (MeOH):

    • Structure: CH₃OH.

    • Type: A polar protic solvent.[10]

    • Characteristics: The hydroxyl (-OH) group allows methanol to act as both a hydrogen bond donor and acceptor. It is completely miscible with water and dissolves many polar organic compounds.[11][12]

2.2 Predicting Solute-Solvent Interactions

Based on these properties, we can anticipate the dominant interactions that will drive solubility:

  • In DMSO: The primary favorable interaction will be the strong hydrogen bond formed between the -NH₂ group of the aniline (donor) and the sulfoxide oxygen of DMSO (acceptor). Additionally, strong dipole-dipole interactions will occur. DMSO's ability to disrupt the solute-solute hydrogen bonds in the crystal lattice is key to its effectiveness.[8]

  • In Methanol: Methanol can engage in comprehensive hydrogen bonding, acting as both a donor to the aniline's nitrogen and an acceptor for the aniline's N-H protons. This dual capability, combined with dipole-dipole interactions, suggests a strong potential for solubility.

Experimental Determination of Thermodynamic Solubility

To move from prediction to quantification, a robust experimental method is required. The Shake-Flask Method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and direct measurement of a saturated state.[13][14]

3.1 The Shake-Flask Protocol: A Self-Validating System

This protocol is designed to ensure that a true equilibrium is reached and accurately measured. The inclusion of multiple time points for sampling serves as an internal validation; equilibrium is confirmed when the measured concentration ceases to change over time.

Materials and Equipment:

  • This compound (solid, high purity)

  • DMSO (anhydrous, analytical grade)

  • Methanol (anhydrous, analytical grade)

  • 4 mL glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Analytical balance (±0.01 mg)

  • Pipettes and positive displacement pipettes

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[15][16]

  • Volumetric flasks and appropriate mobile phase solvents

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to at least three separate vials for each solvent (DMSO and methanol). An excess is critical to ensure a saturated solution is formed, which is visually confirmed by the presence of undissolved solid at the end of the experiment.

    • Causality: Using an excess of solid is the defining principle of this method. It ensures the solvent is fully saturated at equilibrium, allowing for the determination of the maximum amount of solute that can be dissolved.[14]

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the respective solvent (DMSO or methanol) into each vial.

  • Equilibration: Secure the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for an extended period.

    • Causality: Continuous agitation prevents the formation of a static boundary layer around the solid particles and ensures the entire volume of the solvent is exposed to the solute, facilitating the achievement of equilibrium.[13] Temperature control is paramount as solubility is temperature-dependent.

  • Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the vials to stand for 30 minutes for solids to settle.

    • Causality: Sampling at multiple time points is the self-validating step. If the concentrations measured at 48 and 72 hours are statistically identical, it provides high confidence that equilibrium has been reached.[17]

  • Sample Processing: Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

    • Causality: Filtration is a critical step to remove all microscopic undissolved particles. Failure to do so will lead to an overestimation of solubility as the analysis would measure both dissolved and suspended material.[18]

  • Dilution: Perform an accurate, multi-step dilution of the filtered supernatant into a suitable diluent (typically the mobile phase of the HPLC method) to bring the concentration into the linear range of the calibration curve.

    • Causality: Saturated solutions are often too concentrated for direct injection into an HPLC. A precise and well-documented dilution is necessary for accurate quantification.[18]

  • Quantification via HPLC: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. Calculate the concentration of the solute against a multi-point calibration curve prepared from a known stock solution.[19]

    • Causality: HPLC provides the specificity and sensitivity required to accurately quantify the analyte in the presence of the solvent, ensuring reliable data.[20]

  • Data Calculation: Calculate the original solubility (S) in mg/mL or mol/L, accounting for the dilution factor.

    • S (mg/mL) = [Concentration from HPLC (mg/mL)] × Dilution Factor

Data Presentation and Interpretation

Quantitative data should be presented in a clear, comparative format. While experimental data for this compound is not available, the following tables illustrate how predicted qualitative assessments and experimentally determined quantitative results would be structured.

Table 1: Predicted Qualitative Solubility and Dominant Intermolecular Forces

SolventSolvent TypePredicted SolubilityPrimary Solute-Solvent Interactions
DMSO Polar AproticHighHydrogen bonding (aniline N-H as donor, DMSO S=O as acceptor); Dipole-dipole interactions.
Methanol Polar ProticHighHydrogen bonding (aniline N-H as donor/acceptor, methanol O-H as donor/acceptor); Dipole-dipole interactions.

Table 2: Example Data Structure for Experimentally Determined Solubility at 25 °C

(Note: The following values are illustrative examples and not experimental data.)

SolventSolubility (mg/mL)Solubility (mol/L)
DMSO > 200> 0.73
Methanol 85.40.31

Visualizing the Experimental Workflow

A clear diagram of the experimental process ensures reproducibility and understanding of the logical flow.

Solubility_Workflow cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_process 3. Sample Processing cluster_analysis 4. Quantification & Calculation prep1 Weigh excess This compound prep2 Add known volume of solvent (DMSO or Methanol) prep1->prep2 to triplicate vials equil Agitate at constant T (e.g., 25°C, 200 rpm) for 24, 48, 72 hours prep2->equil settle Settle solids equil->settle filter Filter supernatant (0.22 µm syringe filter) settle->filter dilute Perform accurate serial dilution into mobile phase filter->dilute hplc Analyze by validated HPLC-UV method dilute->hplc calc Calculate concentration vs. calibration curve hplc->calc report Report solubility (mg/mL) after applying dilution factor calc->report

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

Understanding the solubility of this compound is essential for its effective use in research and development. Based on the principles of intermolecular forces, this compound is predicted to exhibit high solubility in both DMSO and methanol. This is attributed to the strong hydrogen bonding and dipole-dipole interactions it can form with these polar solvents. To confirm this prediction and obtain precise quantitative values, the shake-flask method coupled with HPLC analysis provides a robust and reliable experimental pathway. By following the detailed protocol herein, researchers can generate high-quality, trustworthy solubility data, enabling informed decisions in downstream applications from chemical synthesis to pharmaceutical formulation.

References

  • Gaylord Chemical Company. (n.d.). Methanol Solvent Properties.
  • Wikipedia. (2026). Dimethyl sulfoxide. Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • Quora. (2019). What is the chemical property of DMSO that makes it ideal for use in many biological labs? Retrieved from [Link]

  • protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • American Chemical Society. (2021). Dimethyl sulfoxide. Retrieved from [Link]

  • Nanyang Chemical. (n.d.). Methanol: Properties, Production, and Applications Guide. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Retrieved from [Link]

  • ResearchGate. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]

  • PubChem. (n.d.). Methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Britannica. (2026). Methanol. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved from [Link]

  • Chromatography Forum. (2009). how can i test the solubility in hplc please ? Retrieved from [Link]

  • Filo. (2025). What is the strongest intermolecular force in aniline? Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Intermolecular interaction between aniline and dichloromethane. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 13.3: Intermolecular Forces and the Solution Process. Retrieved from [Link]

  • Bernstein Group. (1997). Structure, binding energy, and intermolecular modes for the aniline/ammonia van der Waals clusters. Retrieved from [Link]

  • Chegg.com. (2021). Solved a. What type(s) of intermolecular forces are expected. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-iodoaniline. Retrieved from [Link]

  • Semantic Scholar. (2015). Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids. Retrieved from [Link]

  • ResearchGate. (2025). Facile dehalogenation of halogenated anilines. Retrieved from [Link]

  • ACS Publications. (n.d.). Halogenation of Anilines. Retrieved from [Link]

  • Reddit. (2025). Protonating very hydrophobic anilines into hydrophilic aniliniums. Retrieved from [Link]

  • ACS Publications. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]

  • Avani Hotels & Resorts. (n.d.). Revolutionary 5-Chloro-4-Fluoro-2-Iodoaniline. Retrieved from [Link]

Sources

Methodological & Application

Buchwald-Hartwig amination using 2-Chloro-4-fluoro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Buchwald-Hartwig Amination using 2-Chloro-4-fluoro-5-iodoaniline

For Research, Scientific, and Drug Development Professionals

Guide to the Regioselective Buchwald-Hartwig Amination of this compound

This document provides a detailed technical guide for performing a regioselective Buchwald-Hartwig amination on the polyhalogenated aromatic compound, this compound. As a trifunctionalized aniline, this substrate presents unique challenges and opportunities for selective C-N bond formation, a critical transformation in the synthesis of pharmaceuticals and advanced materials.[1][2][3] This guide moves beyond a simple recitation of steps to explain the underlying principles governing the choice of catalyst, ligand, base, and reaction conditions, enabling researchers to not only replicate the protocol but also to adapt it for analogous transformations.

The Strategic Importance of Selective Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds under relatively mild conditions with broad functional group tolerance.[4][5] Its development has revolutionized the synthesis of aryl amines, which are ubiquitous motifs in drug discovery.[1]

The substrate, this compound, is a valuable building block precisely because of its differential halogen reactivity. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order of C-I > C-Br > C-Cl, corresponding to the bond dissociation energies.[6] This inherent reactivity hierarchy allows for a targeted reaction at the most labile site—the carbon-iodine bond—while preserving the chloro and fluoro substituents for subsequent orthogonal transformations. This guide focuses exclusively on leveraging this principle for selective amination at the C-5 position.

The Catalytic Cycle: A Mechanistic Overview

A successful Buchwald-Hartwig amination hinges on the smooth operation of a palladium-based catalytic cycle.[7] Understanding this cycle is paramount for rational troubleshooting and optimization. The generally accepted mechanism involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[8][9]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-iodide bond of the substrate. This is often the rate-determining step of the cycle.[8] The choice of ligand is critical here, as bulky, electron-rich phosphine ligands can significantly accelerate this process.[1][4]

  • Amine Coordination & Deprotonation : The amine coupling partner coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7]

  • Reductive Elimination : The final step involves the formation of the new C-N bond as the desired product is released, regenerating the active Pd(0) catalyst to re-enter the cycle.[4][6]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants cluster_products Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Ar-I (Substrate) Amido Palladium-Amido Complex (Pd-II) OxAdd->Amido + Amine (R₂NH) + Base - Base-H⁺X⁻ Amido->Pd0 Reductive Elimination Product Ar-NR₂ (Desired Product) Amido->Product Forms ArI This compound ArI->OxAdd Amine R₂NH Amine->Amido Base Base (e.g., K₃PO₄) Base->Amido

Figure 1: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Amination of this compound

This protocol provides a robust starting point for the coupling of a generic secondary amine. Researchers should consider this a baseline for optimization based on the specific nucleophilicity and steric profile of their chosen amine.

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. All reagents are chemical irritants. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. The reaction is air-sensitive and requires an inert atmosphere.[10]

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsCAS NumberNotes
This compound273.451.01.01242336-60-3Starting material. Ensure high purity.
Amine (e.g., Morpholine)87.121.21.2110-91-8Substrate dependent. A slight excess is used.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.010.01 (1 mol%)51364-51-3Palladium(0) source. Can be substituted with a pre-catalyst.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.660.030.03 (3 mol%)564483-18-7Bulky phosphine ligand. Critical for reaction efficiency.[2]
Potassium Phosphate (K₃PO₄), tribasic212.272.02.07778-53-2Base. Must be finely powdered and anhydrous.
Toluene, Anhydrous92.14~5.0 mL-108-88-3Reaction solvent. Must be deoxygenated.
  • Glassware Preparation: Oven-dry a 25 mL Schlenk flask equipped with a magnetic stir bar overnight and allow it to cool to room temperature under a stream of nitrogen or argon.[10]

  • Reagent Addition: In the Schlenk flask, combine this compound (273 mg, 1.0 mmol), potassium phosphate (425 mg, 2.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (14.3 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is critical as the active catalyst is sensitive to oxygen.[10]

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (5.0 mL) via syringe. Follow with the addition of the amine (e.g., morpholine, 105 µL, 1.2 mmol).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 12-24 hours.

  • Work-up:

    • Once the reaction is complete (consumption of starting material), cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(2-chloro-4-fluoro-5-aminophenyl)amine derivative.

Key Considerations for Success and Troubleshooting

The success of the Buchwald-Hartwig amination is highly dependent on the interplay between its components.[11] An issue with one part can lead to failed or low-yielding reactions.

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst due to oxygen exposure.[10]2. Impure or wet reagents/solvent.3. Insufficient temperature.1. Ensure rigorous inert atmosphere technique.2. Use anhydrous solvents and finely powder the base.3. Screen temperatures from 80-110 °C.[6]4. Consider using a pre-catalyst (e.g., XPhos Pd G3) for more reliable catalyst activation.[12]
Hydrodehalogenation The C-I bond is reduced to a C-H bond. This is a common side reaction.[13]1. Ensure the amine is not the limiting reagent.2. Screen different ligands; sometimes a more sterically hindered ligand can favor reductive elimination over competing pathways.[4]
Substrate Decomposition The chosen base is too strong for other functional groups on the amine or aryl halide.[5][13]1. Screen weaker bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). Note that weaker bases may require higher temperatures or longer reaction times.[5]
Experimental Workflow Visualization

The overall process from setup to final product can be visualized as a clear, sequential workflow.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification A 1. Oven-Dry Glassware B 2. Weigh Solids (Substrate, Base, Catalyst, Ligand) A->B C 3. Purge with Inert Gas B->C D 4. Add Anhydrous Solvent & Amine C->D E 5. Heat & Stir (e.g., 100 °C) D->E F 6. Monitor Progress (TLC/GC-MS) E->F G 7. Cool & Quench Reaction F->G H 8. Aqueous Work-up (Extraction) G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K Final Product J->K

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

References

  • Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water . National Center for Biotechnology Information. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects . ACS Catalysis. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples . NROChemistry. [Link]

  • Palladium Catalysts for Cross-Coupling Reactions . Aure Chemical. [Link]

  • New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents . Dartmouth Undergraduate Journal of Science. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. [Link]

  • Buchwald-Hartwig Cross-Coupling . J&K Scientific LLC. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions . Catalysis Science & Technology. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . ChemRxiv. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination . ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . S3 Amazonaws. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts . ResearchGate. [Link]

  • The Buchwald–Hartwig Amination After 25 Years . University of Groningen Research Portal. [Link]

  • A general approach to the optimisation of Buchwald-Hartwig aminations . CatSci Ltd. [Link]

  • SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS . CyberLeninka. [Link]

  • Buchwald-Hartwig Amination Reagent Selection Guide . ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

Sources

Troubleshooting & Optimization

solving regioselectivity issues in aniline iodination

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REGIO-ANI-001 Status: Open Subject: Solving Regioselectivity & Oxidation Issues in Aniline Iodination

Executive Summary: The Core Challenge

User Problem: You are attempting to iodinate an aniline derivative.

  • Issue A: The reaction turns into black tar (oxidation).

  • Issue B: You cannot stop at mono-iodination (di/tri-iodination occurs).

  • Issue C: You need the ortho-isomer, but the reaction exclusively yields para.

Technical Root Cause: The amino group (


) is a powerfully activating ortho/para director.[1] It increases electron density in the ring so drastically that standard electrophilic aromatic substitution (EAS) becomes too fast to control. Furthermore, the nitrogen lone pair is susceptible to Single Electron Transfer (SET) oxidation by iodine, leading to radical cations, polymerization, and "tar."
Decision Matrix: Selecting Your Protocol

Do not guess. Use this logic flow to select the correct experimental procedure based on your substrate's constraints.

G Start START: Define Substrate Constraints IsParaFree Is the Para position free? Start->IsParaFree TargetIsomer Which isomer do you need? IsParaFree->TargetIsomer Yes ProtoD Protocol D: Ir-Catalyzed C-H Borylation (High Precision Ortho) IsParaFree->ProtoD No (Para blocked, need Ortho) Sensitive Is substrate acid/oxidant sensitive? TargetIsomer->Sensitive Para TargetIsomer->ProtoD Ortho ProtoA Protocol A: BTMA ICl2 (Standard Para-Selective) Sensitive->ProtoA Yes (Avoids strong oxidants) ProtoB Protocol B: I2 / H2O2 (Green/Water-Based Para) Sensitive->ProtoB No (Robust substrate) ProtoC Protocol C: Acetylation Strategy (High Purity Para) Sensitive->ProtoC Strict Mono-iodination required

Figure 1: Decision tree for selecting the optimal iodination strategy based on regioselectivity requirements and substrate stability.

Technical Protocols & Workflows
Protocol A: The "Standard" Para-Selective Method

Reagent: Benzyltrimethylammonium Dichloroiodate (


)
Why it works:  This solid reagent releases electrophilic iodine in a controlled manner. The bulky counter-ion (

) sterically discourages ortho attack, enhancing para selectivity to >95% in many cases.
  • Reagents: Aniline substrate (1.0 equiv),

    
     (1.05 equiv), 
    
    
    
    (1.1 equiv), Methanol/DCM (1:1).
  • Procedure:

    • Dissolve aniline in MeOH/DCM mixture.

    • Add

      
       (acid scavenger to prevent hydroiodic acid buildup).
      
    • Add

      
       solid in one portion.
      
    • Stir at room temperature for 30–60 mins (monitor by TLC).

    • Quench: Filter off excess calcium salts. Evaporate solvent.

    • Purification: Recrystallize or flash chromatography.

  • Expected Outcome: High yield of para-iodoaniline. Minimal oxidation.[2]

Protocol B: The "Green" Aqueous Method

Reagent: Molecular Iodine (


) + Hydrogen Peroxide (

) Why it works:

oxidizes

to Hypoiodous acid (HOI) in situ. This is a more reactive electrophile than

, allowing the reaction to proceed in water without organic solvents. It is atom-economical as the iodide byproduct is re-oxidized to iodine.
  • Reagents: Aniline (1.0 equiv),

    
     (0.6 equiv), 
    
    
    
    (0.6 equiv), Water.
  • Procedure:

    • Suspend aniline in water.

    • Add

      
      .[3][4][5][6][7] The mixture may look heterogeneous.
      
    • Slowly add

      
       dropwise over 20 minutes.
      
    • Stir at 50°C for 2-4 hours.

    • Quench: Add saturated sodium thiosulfate (

      
      ) to destroy excess iodine (color changes from brown to yellow/clear).
      
    • Isolation: Extract with ethyl acetate or filter the precipitate if solid.

Protocol C: The "Ortho" Solution (Indirect Route)

Reagent: Iridium Catalyst +


 (or 

)

Iodination Why it works: Direct electrophilic iodination of free aniline never favors the ortho position efficiently because the para position is too nucleophilic. To get ortho, you must use C-H Activation . The bulky Iridium catalyst is directed by the amine to the ortho position.
  • Reagents: Aniline,

    
     (catalyst), dtbpy (ligand), 
    
    
    
    , followed by aqueous
    
    
    and Chloramine-T.
  • Procedure:

    • Borylation: React aniline with

      
       and Ir-catalyst in THF. This installs a Boron pinacol ester exclusively at the ortho position.
      
    • Iododeboronation: Without isolation, add aqueous

      
       (3 equiv) and Chloramine-T (oxidant).
      
    • Stir at room temperature for 1 hour.

    • Mechanism: The iodine displaces the boron atom (ipso-substitution).

  • Expected Outcome: Exclusive ortho-iodoaniline.

Troubleshooting Guide (FAQ)
SymptomProbable CauseCorrective Action
Black Tar / Polymerization Oxidation: The amine was oxidized by

before substitution could occur.[5]
1. Switch to Protocol A (

) which is milder.2. Protect the amine as an acetamide (Ac-NH-Ph) first.3. Perform reaction under

atmosphere in the dark.
Di/Tri-iodination Over-activation: The product (iodoaniline) is still very reactive.1. Use strict stoichiometry (0.95 equiv of iodine source).2. Use the "Protection Strategy": Acetylate

Iodinate

Hydrolyze. The acetyl group reduces ring reactivity.[5]
Wrong Isomer (Para instead of Ortho) Electronic Control: EAS naturally favors para.1. You cannot force direct ortho EAS easily. Use Protocol D (C-H Activation).2. If para is blocked, ortho will occur naturally.
Low Yield / Incomplete Reaction HI Inhibition: The byproduct HI protonates the amine, deactivating the ring (

is meta-directing/deactivating).
1. Add a base scavenger like

or

to neutralize acid.2. Use a buffer system.
Comparative Data: Reagent Selectivity
Reagent SystemPrimary IsomerYield (Typical)Key AdvantageKey Disadvantage

/

/

Para75-85%Cheap, scalable (Org. Synth.)Moderate oxidation risk

/ DCM
Para (>95%)85-95%Bench stable, high selectivityReagent cost higher than

NIS (N-Iodosuccinimide) Para80-90%Mild, neutral conditionsDifficult to remove succinimide byproduct cleanly in some cases
Ir-Catalyzed Borylation Ortho70-85%Only reliable ortho method Expensive catalyst, multi-step
Visualizing the Mechanism

The following diagram illustrates why protecting the amine (Acetylation) is the ultimate fail-safe for preventing over-iodination and oxidation.

Mechanism Aniline Free Aniline (Highly Activated) Oxidation Oxidation Path (Black Tar) Aniline->Oxidation + I2 (Direct) PolyIodo Di/Tri-Iodination (Uncontrollable) Aniline->PolyIodo + Excess I2 Protected Acetanilide (Moderately Activated) Aniline->Protected + Ac2O (Protection) MonoPara Para-Iodoacetanilide (Clean Product) Protected->MonoPara + I2 / AcOH (Steric Control) Final Para-Iodoaniline (Target) MonoPara->Final + NaOH/H2O (Deprotection)

Figure 2: The "Protection Strategy" workflow. By converting free aniline to acetanilide, you eliminate oxidation risks and sterically force the iodine to the para position.

References
  • Organic Syntheses. "p-Iodoaniline Preparation." Org.[6][8] Synth.1931 , 11, 62. [Link]

  • Sutherland, A., et al. "Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide." Organic Letters, 2015 , 17(19), 4782–4785. [Link]

  • Smith, M. R., et al. "Achieving High Ortho Selectivity in Aniline C–H Borylations." Journal of the American Chemical Society, 2018 . [Link]

  • SBQ. "A green and fast aromatic iodination procedure."[8] Sociedade Brasileira de Química. [Link]

Sources

handling light-sensitive iodoaniline intermediates in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Handling, Storage, and Troubleshooting of Light-Sensitive Iodoanilines Ticket ID: IA-PROTO-2024 Support Tier: Senior Application Scientist Level

Welcome to the Help Desk

Hello. I am Dr. Aris, your Senior Application Scientist. You are likely here because your white iodoaniline solid has turned purple, your Suzuki coupling yields are inexplicably low, or your NMR baseline looks like a mountain range.

Iodoanilines are the "divas" of the halogenated aromatic world. While they are indispensable for cross-coupling chemistry (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), they possess a critical weakness: the Carbon-Iodine (C-I) bond. This guide is not just a list of rules; it is a system designed to preserve the integrity of that bond until you are ready to break it catalytically.

Module 1: The Mechanism of Failure

User Question: "Why does my iodoaniline turn brown/purple on the benchtop?"

Technical Explanation: The root cause is the low bond dissociation energy (BDE) of the C-I bond, which is approximately 65 kcal/mol [1]. This energy threshold corresponds to light wavelengths in the UV-A and visible blue spectrum (~430 nm).

When exposed to ambient lab light, the molecule undergoes homolytic cleavage , generating a reactive aryl radical and an iodine radical. The iodine radicals recombine to form molecular iodine (


), which is purple. This 

is not just a cosmetic issue; it is an oxidant that can poison sensitive catalysts (like Pd(0)) in subsequent steps.
Visualization: Photolytic Decomposition Pathway

The following diagram illustrates the degradation cascade you are witnessing.

Photolysis Start 4-Iodoaniline (Colorless Solid) RadicalPair [ Aryl Radical • + I • ] Transient Species Start->RadicalPair Homolysis Light hv (λ < 450nm) Light->RadicalPair Iodine Molecular Iodine (I₂) (Purple Contaminant) RadicalPair->Iodine Dimerization SideProducts De-iodinated Anilines & Polymers RadicalPair->SideProducts H-Abstraction/Coupling

Figure 1: Mechanism of photo-induced degradation. The formation of molecular iodine (


) causes the characteristic discoloration.

Module 2: Storage & Handling Protocols

User Question: "How do I store this to prevent degradation?"

The "Dark Protocol" (SOP-IA-002): Do not rely on the vendor's packaging once opened. Transfer material immediately to amber glass. If amber glass is unavailable, wrapping clear glass in aluminum foil is an acceptable, though less inspectable, alternative.

Comparative Storage Data
ConditionStability EstimateRisk FactorRecommendation
Solid, Clear Vial, Benchtop < 24 HoursHighDO NOT USE. Rapid discoloration.
Solid, Amber Vial, 4°C 6-12 MonthsLowStandard. Best balance of stability/access.
Solution (DCM/MeOH), Light < 4 HoursCriticalAvoid. Solution phase accelerates radical diffusion.
Solution, Amber, -20°C 1-2 WeeksMediumCaution. Ensure solvent does not freeze/expand and crack vial.

Critical Handling Note: When weighing out iodoanilines, turn off the hood light or work quickly. The "induction period" for radical propagation can be short. If the solid is already pink, purify it before weighing.

Module 3: Troubleshooting & Recovery (Q&A)

Issue 1: The "Purple Solid" Crisis

Q: "I opened my bottle of 4-iodoaniline and the solid is dark purple. Can I still use it?"

A: No. The free iodine (


) will act as an oxidant. In Pd-catalyzed cross-couplings, 

can oxidize your active Pd(0) species back to inactive Pd(II) or Pd(IV) complexes, killing your catalytic cycle [2].

The Fix (Thiosulfate Rescue Protocol): You do not need to discard the material. You can chemically reduce the iodine back to water-soluble iodide.

  • Dissolve the impure purple solid in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate .

  • Wash the organic layer with a 10% Sodium Thiosulfate (

    
    )  aqueous solution.
    
    • Mechanism:[1][2][3]

      
      . The purple color should vanish instantly as 
      
      
      
      converts to colorless, water-soluble iodide (
      
      
      ).
  • Wash with brine, dry over

    
    , and concentrate in the dark (wrap flask in foil).
    
  • Validate: Check the melting point. Pure 4-iodoaniline melts at ~61-63°C [3].

Issue 2: The "Streaking" TLC

Q: "My TLC shows a long streak instead of a spot. Is my compound decomposing on the plate?"

A: Yes. Silica gel is slightly acidic. The combination of Acidity + Light + Oxygen accelerates the decomposition of aryl iodides.

The Fix:

  • Neutralize: Pre-treat your TLC plate by running it in a chamber with 5% Triethylamine/Hexanes, then dry it.

  • Speed: Spot and run the TLC immediately. Do not let the spotted plate sit on the bench under fluorescent lights.

  • Visualization: Use a mild stain (like Ninhydrin for the amine) before prolonged UV exposure.

Issue 3: Low Yields in Suzuki Coupling

Q: "I'm running a standard Suzuki coupling, but conversion stalls at 60%. My catalyst is fresh."

A: You likely have radical quenching or photodeiodination . If your reaction vessel is clear glass and sits in a well-lit hood, the C-I bond may be breaking homolytically faster than the oxidative addition to Palladium can occur.

The Fix:

  • Wrap the flask: Cover the reaction vessel in aluminum foil.

  • Degas thoroughly: Oxygen promotes radical chain propagation. Sparge with Argon for 15 minutes before adding the catalyst.

  • Switch Solvents: Ethereal solvents (THF, Dioxane) can stabilize radicals but are also prone to peroxide formation which exacerbates the issue. Toluene or DMF are often more robust for labile aryl iodides.

Module 4: Analytical Decision Tree

User Question: "How do I decide if my sample is salvageable?"

Use this flowchart to determine the workflow for your specific sample state.

RecoveryWorkflow Sample Sample Status Check Color Is it Purple/Brown? Sample->Color State Physical State? Color->State Yes Use Proceed to Reaction (Protect from Light) Color->Use No (White/Off-White) Solid Solid State->Solid Oil Oil / Solution State->Oil Recryst Recrystallize (Hexanes/EtOH) Solid->Recryst High Purity Needed Wash DCM Dilution + Thiosulfate Wash Solid->Wash Speed Needed Oil->Wash Recryst->Use Wash->Use

Figure 2: Decision matrix for recovering degraded iodoaniline intermediates.

References

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Confirming C-I BDE ~65 kcal/mol).
  • Sigma-Aldrich. (n.d.). Handling Light-Sensitive Reagents. Retrieved from (General reference for handling protocols).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10967, 4-Iodoaniline. Retrieved from .

Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) and the specific MSDS before handling hazardous chemicals.

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Validation & Comparative

A Senior Application Scientist's Guide to IR Spectroscopy of Amino and Halo Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, precise and rapid identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy remains a powerful and accessible technique for this purpose. This guide provides an in-depth comparison of the characteristic IR absorption bands for two crucial functional groups: amino (–NH₂) and halo (C–X) groups. We will explore the underlying principles governing their spectral signatures, present detailed experimental data for unambiguous identification, and outline a robust protocol for acquiring high-quality spectra.

The Foundational Principle: Molecular Vibrations

At its core, IR spectroscopy measures the vibrations of bonds within a molecule. When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies. The frequency of this vibration is primarily determined by two factors, a relationship that can be modeled by Hooke's Law[1]:

  • Bond Strength: Stronger bonds vibrate at higher frequencies (higher wavenumbers)[1][2][3]. This is why triple bonds absorb at higher wavenumbers than double bonds, which in turn are higher than single bonds[3][4].

  • Atomic Mass: Bonds involving lighter atoms vibrate at higher frequencies[1][2][4]. This is particularly evident with bonds to hydrogen[1][2].

A crucial requirement for a vibration to be IR active is that it must cause a change in the molecule's dipole moment[5]. More polar bonds, therefore, tend to produce stronger absorption bands[3][4].

Below is a diagram illustrating the key factors that influence the position and intensity of an IR absorption band.

G cluster_factors Influencing Factors cluster_effects Spectral Effects BondStrength Bond Strength (k) Wavenumber Absorption Position (cm⁻¹) BondStrength->Wavenumber Stronger bond = Higher cm⁻¹ AtomicMass Reduced Mass (μ) AtomicMass->Wavenumber Lighter atoms = Higher cm⁻¹ H_Bonding Hydrogen Bonding H_Bonding->Wavenumber Lowers cm⁻¹ Shape Band Shape (Broad/Sharp) H_Bonding->Shape Causes Broadening Polarity Bond Polarity Intensity Band Intensity Polarity->Intensity More polar = Stronger band G cluster_prep Sample Preparation cluster_press Pellet Pressing cluster_acq Data Acquisition A 1. Weigh 1-2 mg Sample C 3. Grind Sample in Mortar A->C B 2. Weigh 100-200 mg Dry KBr D 4. Add KBr & Mix Thoroughly B->D C->D E 5. Load Mixture into Die D->E F 6. Apply Pressure (8-10 tons) E->F G 7. Hold Pressure (1-2 min) F->G H 8. Eject Transparent Pellet G->H J 10. Insert Pellet & Run Sample Spectrum H->J I 9. Run Background Spectrum (Air/Blank) I->J K 11. Process Spectrum (Baseline, etc.) J->K

Caption: KBr pellet preparation and analysis workflow.

Conclusion

IR spectroscopy offers a rapid and definitive method for identifying amino and halo functional groups. By understanding the principles of bond vibrations and recognizing the characteristic absorption patterns—the dual peaks of a primary amine, the absence of an N-H stretch in a tertiary amine, and the mass-dependent shift of C-X stretches—researchers can confidently elucidate key structural features of their molecules. Adherence to a validated experimental protocol is paramount for generating high-quality, reliable data, forming the bedrock of sound scientific inquiry in drug development and beyond.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. LibreTexts. Retrieved from [Link]

  • LibreTexts. (2020, May 30). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

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  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved from [Link]

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  • WordPress.com. (2024, May 31). Infrared Spectroscopy. Chemistry for everyone. Retrieved from [Link]

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  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets?. Retrieved from [Link]

  • LibreTexts. (2021, March 3). 5.3: Spectroscopic Properties of Alkyl Halides. Retrieved from [Link]

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  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

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  • SlidePlayer. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

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